molecular formula C12H11NS B13307095 N-(But-3-yn-2-yl)-1-benzothiophen-7-amine

N-(But-3-yn-2-yl)-1-benzothiophen-7-amine

Katalognummer: B13307095
Molekulargewicht: 201.29 g/mol
InChI-Schlüssel: GRWZQDWLUQQOKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(But-3-yn-2-yl)-1-benzothiophen-7-amine is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a but-3-yn-2-yl group attached to the nitrogen atom at the 1-position of the benzothiophene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-yn-2-yl)-1-benzothiophen-7-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-benzothiophen-7-amine with but-3-yn-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(But-3-yn-2-yl)-1-benzothiophen-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the but-3-yn-2-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzothiophenes.

Wissenschaftliche Forschungsanwendungen

N-(But-3-yn-2-yl)-1-benzothiophen-7-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(But-3-yn-2-yl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(But-3-yn-2-yl)benzamide
  • Hexanoic acid, but-3-yn-2-yl ester
  • Sebacic acid, but-3-yn-2-yl nonyl ester

Uniqueness

N-(But-3-yn-2-yl)-1-benzothiophen-7-amine is unique due to its specific structural features, including the benzothiophene ring and the but-3-yn-2-yl group

Eigenschaften

Molekularformel

C12H11NS

Molekulargewicht

201.29 g/mol

IUPAC-Name

N-but-3-yn-2-yl-1-benzothiophen-7-amine

InChI

InChI=1S/C12H11NS/c1-3-9(2)13-11-6-4-5-10-7-8-14-12(10)11/h1,4-9,13H,2H3

InChI-Schlüssel

GRWZQDWLUQQOKX-UHFFFAOYSA-N

Kanonische SMILES

CC(C#C)NC1=CC=CC2=C1SC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.